Lipophilicity Enhancement: OCF₃ Increases Log D by 0.7–1.4 Units vs. Methoxy
In a series of aliphatic derivatives, the trifluoromethoxy (OCF₃) group increased lipophilicity by 0.7–1.4 log D units relative to the methoxy (OCH₃) analog. The OCF₃-substituted compounds exhibited lipophilicity comparable to CF₃-bearing compounds [1].
| Evidence Dimension | Lipophilicity (log D increase) |
|---|---|
| Target Compound Data | OCF₃ group increases lipophilicity by 0.7–1.4 log D units relative to OCH₃ |
| Comparator Or Baseline | Methoxy (OCH₃) analog; CF₃ analog as reference |
| Quantified Difference | +0.7 to +1.4 log D units |
| Conditions | Aliphatic derivatives series; log D measured at pH 7.4 |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and oral bioavailability, making OCF₃-substituted thiophenes preferable for CNS and intracellular target applications.
- [1] Kliachyna, M., et al. (2020). Synthesis, physico-chemical properties and microsomal stability of compounds bearing aliphatic trifluoromethoxy group. Journal of Fluorine Chemistry, 231, 109455. https://doi.org/10.1016/j.jfluchem.2020.109455 View Source
